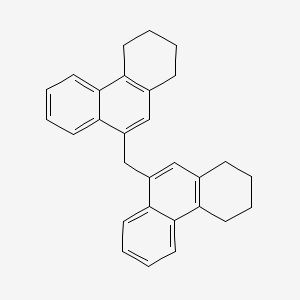
9,9'-Methanediyldi-1,2,3,4-tetrahydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methanediyl bridge connecting two tetrahydrophenanthrene units
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 2\text{H}2 \rightarrow \text{C}{14}\text{H}_{14} ]
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated phenanthrene derivatives.
科学研究应用
9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene has found applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying polycyclic aromatic hydrocarbon metabolism.
Industry: Utilized in the production of advanced materials and as a component in certain chemical processes.
作用机制
The mechanism of action of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that interact with cellular components. The pathways involved include:
Metabolic Activation: Conversion to diol epoxides by cytochrome P450 enzymes.
Molecular Targets: Interaction with DNA and proteins, potentially leading to mutagenic effects.
相似化合物的比较
1,2,3,4-Tetrahydrophenanthrene: A simpler derivative with similar structural features.
Phenanthrene: The parent compound from which 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is derived.
9,10-Dihydrophenanthrene: Another hydrogenated derivative with distinct properties.
Uniqueness: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is unique due to the presence of the methanediyl bridge, which imparts distinct chemical and physical properties compared to its simpler counterparts
属性
CAS 编号 |
5472-33-3 |
|---|---|
分子式 |
C29H28 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
9-(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)-1,2,3,4-tetrahydrophenanthrene |
InChI |
InChI=1S/C29H28/c1-3-11-24-20(9-1)17-22(26-13-5-7-15-28(24)26)19-23-18-21-10-2-4-12-25(21)29-16-8-6-14-27(23)29/h5-8,13-18H,1-4,9-12,19H2 |
InChI 键 |
DGNIDEIGYVKXQG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)CC4=CC5=C(CCCC5)C6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


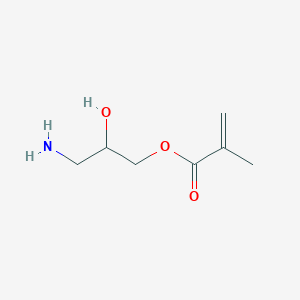
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
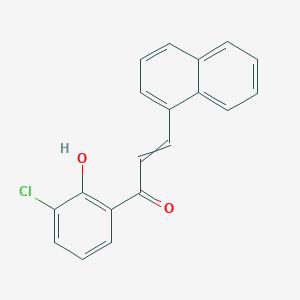
![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)

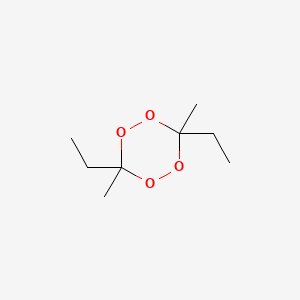

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
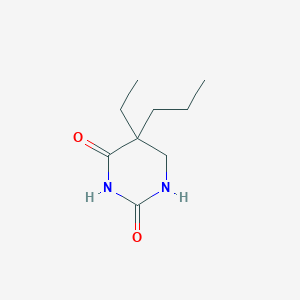

![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
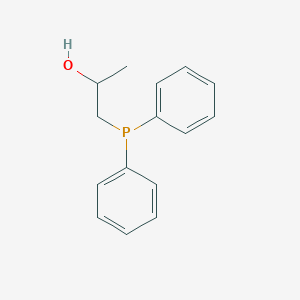
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

